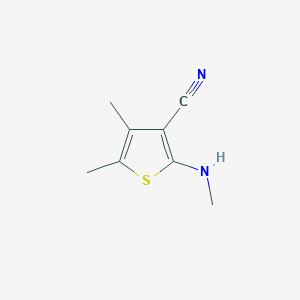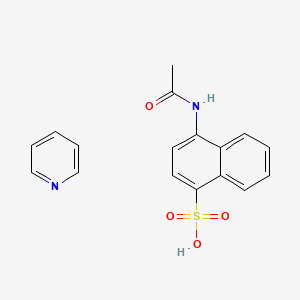
4-Chloro-3-dimethylsulfamoyl-benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-dimethylsulfamoyl-benzoyl chloride is an organic compound with the molecular formula C9H9Cl2NO3S. It is a chlorinated benzoyl chloride derivative that contains a dimethylsulfamoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-dimethylsulfamoyl-benzoyl chloride typically involves the chlorination of 3-dimethylsulfamoylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-dimethylsulfamoylbenzoic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture until the reaction is complete, as indicated by the cessation of gas evolution.
- Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-dimethylsulfamoyl-benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-Chloro-3-dimethylsulfamoylbenzoic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild heating.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Hydrolysis: 4-Chloro-3-dimethylsulfamoylbenzoic acid.
Reduction: 4-Chloro-3-dimethylsulfamoylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-dimethylsulfamoyl-benzoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of antihypertensive agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-dimethylsulfamoyl-benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3-dimethylsulfamoyl-benzoyl chloride can be compared with other similar compounds, such as:
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the benzoyl chloride group, making it less reactive as an electrophile.
4-Chloro-3-dimethylsulfamoylbenzyl alcohol: The reduced form of the compound, which has different reactivity and applications.
4-Chloro-3-sulfamoylbenzoyl chloride: Similar structure but without the dimethyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of the chlorinated benzoyl chloride group and the dimethylsulfamoyl group, which imparts specific reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C9H9Cl2NO3S |
|---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
4-chloro-3-(dimethylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-12(2)16(14,15)8-5-6(9(11)13)3-4-7(8)10/h3-5H,1-2H3 |
InChI-Schlüssel |
MOAXMCCTQNGXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8454641.png)





![4-[(2-Bromophenyl)thio]benzaldehyde](/img/structure/B8454690.png)




